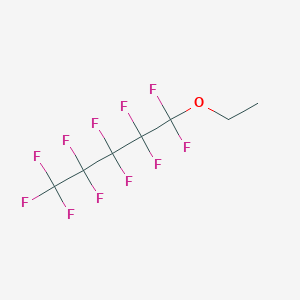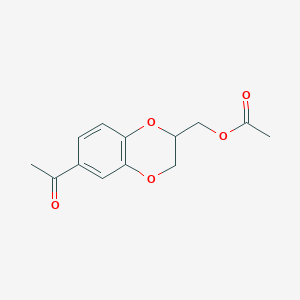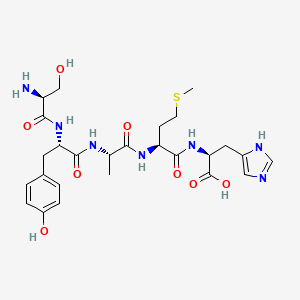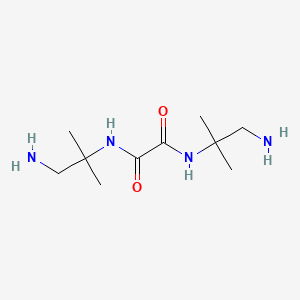
magnesium;2-undecoxyoxane;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;2-undecoxyoxane;bromide is an organometallic compound that combines magnesium, 2-undecoxyoxane, and bromide. This compound is part of the broader class of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. The unique structure of this compound makes it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;2-undecoxyoxane;bromide can be synthesized through the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent. The general reaction is as follows:
RX+Mg→RMgX
where RX represents the alkyl halide, and RMgX is the resulting Grignard reagent . The reaction requires scrupulously clean and dry glassware to prevent any moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process typically includes the use of automated systems to handle the reagents and maintain anhydrous conditions. The reaction is carried out in large reactors with continuous monitoring to ensure optimal reaction conditions and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;2-undecoxyoxane;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions with alkyl halides.
Oxidation and Reduction: Can be involved in redox reactions depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous ether solvents to prevent the Grignard reagent from reacting with water .
Major Products Formed
The major products formed from reactions involving this compound include primary, secondary, and tertiary alcohols, depending on the carbonyl compound used in the reaction .
Wissenschaftliche Forschungsanwendungen
Magnesium;2-undecoxyoxane;bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals .
Wirkmechanismus
The mechanism of action of magnesium;2-undecoxyoxane;bromide involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound donates electrons to form a bond with electrophilic carbon atoms in carbonyl compounds. This nucleophilic addition results in the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmagnesium bromide: Another Grignard reagent used in similar nucleophilic addition reactions.
Phenylmagnesium bromide: Used for forming carbon-carbon bonds in organic synthesis.
Ethylmagnesium bromide: Commonly used in the synthesis of alcohols from carbonyl compounds
Uniqueness
Magnesium;2-undecoxyoxane;bromide is unique due to its specific structure, which allows for selective reactions with certain carbonyl compounds. Its long alkyl chain can provide steric hindrance, influencing the reactivity and selectivity of the compound in various chemical reactions .
Eigenschaften
CAS-Nummer |
138743-33-6 |
|---|---|
Molekularformel |
C16H31BrMgO2 |
Molekulargewicht |
359.63 g/mol |
IUPAC-Name |
magnesium;2-undecoxyoxane;bromide |
InChI |
InChI=1S/C16H31O2.BrH.Mg/c1-2-3-4-5-6-7-8-9-11-14-17-16-13-10-12-15-18-16;;/h16H,1-15H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
LUNGWWQLBCHIKT-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]CCCCCCCCCCOC1CCCCO1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)

![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)

![3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine](/img/structure/B14266309.png)
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)
![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)
![Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14266339.png)




![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)

